molecular formula C9H8N4O3S B13768057 N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide CAS No. 58139-58-5

N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide

Katalognummer: B13768057
CAS-Nummer: 58139-58-5
Molekulargewicht: 252.25 g/mol
InChI-Schlüssel: XCOQAFYSNOUYJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide is a heterocyclic organic compound that features both pyrrole and thiazole rings in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide typically involves the reaction of 4-nitro-1H-pyrrole-2-carboxylic acid with thioamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding nitroso or amino derivative.

    Reduction: The major product is the reduced form of the compound with an amino group.

    Substitution: The major products are the substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group may play a crucial role in its bioactivity, potentially undergoing reduction to form reactive intermediates that interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Nitro-1H-pyrrol-2-yl)methanol
  • 2-Acetyl-4-nitro-1H-pyrrole
  • N-[(4-Nitro-1H-pyrrol-2-yl)carbonyl]histidine

Uniqueness

N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide is unique due to the presence of both pyrrole and thiazole rings in its structure, which may confer distinct chemical and biological properties compared to other similar compounds. The combination of these heterocyclic rings can result in unique electronic and steric effects, potentially enhancing its reactivity and bioactivity.

Eigenschaften

CAS-Nummer

58139-58-5

Molekularformel

C9H8N4O3S

Molekulargewicht

252.25 g/mol

IUPAC-Name

N-[4-(4-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C9H8N4O3S/c1-5(14)11-9-12-8(4-17-9)7-2-6(3-10-7)13(15)16/h2-4,10H,1H3,(H,11,12,14)

InChI-Schlüssel

XCOQAFYSNOUYJX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=CN2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.